molecular formula C23H20N2O3S B2876823 4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide CAS No. 381711-80-4

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Cat. No.: B2876823
CAS No.: 381711-80-4
M. Wt: 404.48
InChI Key: KBLCTPBNDWAFQQ-UHFFFAOYSA-N
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Description

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a complex organic compound with a unique molecular structure. This compound is characterized by the presence of a quinoline ring system substituted with hydroxy, methyl, and phenyl groups, as well as a benzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the hydroxy, methyl, and phenyl groups at specific positions.

    Sulfonamide Formation: The final step involves the reaction of the substituted quinoline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while reduction of a nitro group would yield a quinoline amine.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-phenylquinolin-3-yl)-4-methylbenzenesulfonamide
  • N-(6-methyl-4-phenylquinolin-3-yl)-4-methylbenzenesulfonamide
  • N-(2-hydroxy-6-methylquinolin-3-yl)-4-methylbenzenesulfonamide

Uniqueness

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is unique due to the specific arrangement of functional groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-15-8-11-18(12-9-15)29(27,28)25-22-21(17-6-4-3-5-7-17)19-14-16(2)10-13-20(19)24-23(22)26/h3-14,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCTPBNDWAFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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